molecular formula C18H11Cl3N2O B221036 Isoglycycoumarin CAS No. 117038-82-1

Isoglycycoumarin

Cat. No.: B221036
CAS No.: 117038-82-1
M. Wt: 368.4 g/mol
InChI Key: PHHAXWBLJNBVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isoglycycoumarin (C₂₁H₂₀O₆, CAS 117038-82-1) is a pyranocoumarin derivative classified as an organic hydroxy compound and isoflavonoid. It is primarily isolated from licorice species such as Glycyrrhiza uralensis, G. glabra, and G. inflata . Structurally, it features a 2H,8H-pyrano[3,2-g]chromen-2-one backbone substituted with geminal methyl groups at position 8, a hydroxy group at position 5, and a 2-methylbut-3-en-2-yl group at positions 7 and 10 . Its physicochemical properties include a molecular weight of 368.38 g/mol, LogP of 3.98, and solubility in DMSO for in vitro studies . Pharmacologically, it is noted for its high selectivity as a probe for human cytochrome P450 2A6 (CYP2A6), making it valuable in drug metabolism studies .

Chemical Reactions Analysis

Types of Reactions: Isoglycycoumarin undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

Pharmacological Properties

Isoglycycoumarin exhibits a range of biological activities, including:

  • Antibacterial Activity : Studies indicate that this compound possesses antibacterial properties, making it a candidate for developing new antimicrobial agents. Its effectiveness against various bacterial strains highlights its potential in treating infections.
  • Anti-inflammatory Effects : this compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators in macrophages. This property suggests its potential use in managing inflammatory diseases .
  • Antioxidant Properties : The compound shows promise as an antioxidant, which could be beneficial in formulations aimed at preventing oxidative stress-related diseases.
  • Cytotoxic Effects : Research indicates that this compound can exert cytotoxic effects against certain cancer cell lines, suggesting its potential role in cancer therapy.

Therapeutic Applications

This compound's diverse pharmacological properties open avenues for various therapeutic applications:

  • Cancer Treatment : Due to its cytotoxic effects on cancer cells, this compound may serve as a lead compound for developing anticancer agents. Its ability to modulate enzyme activity related to tumor growth further supports this application .
  • Management of Inflammatory Diseases : Its anti-inflammatory properties make this compound a potential candidate for treating conditions such as arthritis and other inflammatory disorders .
  • Antimicrobial Development : Given its antibacterial activity, this compound could contribute to the development of new antibiotics, especially in an era where antibiotic resistance is a growing concern.

Case Studies and Research Findings

A review of recent studies provides insights into the applications and efficacy of this compound:

Study ReferenceFocusFindings
Pharmacological ActivitiesDemonstrated hepatoprotective effects and inhibition of inflammatory mediators in vitro.
Cytochrome P450 InteractionIdentified as an isozyme selective probe for evaluating CYP2A6 activities; significant implications for drug metabolism.
Anticancer PropertiesExhibited cytotoxicity against multiple cancer cell lines; potential as an anticancer agent.
Structure-Activity RelationshipExplored the mechanisms through which coumarins exert anticancer effects; highlighted this compound's unique structure contributing to bioactivity.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Glycycoumarin (3-Arylcoumarin)

  • Structural Relationship: Glycycoumarin is a structural isomer of isoglycycoumarin, differing in the arrangement of substituents on the coumarin scaffold. While this compound is a pyranocoumarin, glycycoumarin belongs to the 3-arylcoumarin subclass .
  • Pharmacological Overlap: Both compounds are derived from licorice and may share antibacterial and anti-inflammatory activities due to their phenolic nature. However, glycycoumarin has been misidentified as isotrifoliol in some studies, complicating direct comparisons .
  • Key Distinction : this compound’s pyran ring substitution enhances its selectivity for CYP2A6, whereas glycycoumarin’s 3-aryl group may influence its binding to other enzymatic targets .

Isotrifoliol (Coumestan)

  • Structural Differences: Isotrifoliol is a coumestan, characterized by a fused benzoxazolone ring system, unlike the pyranocoumarin structure of this compound .
  • Pharmacological Profile : Isotrifoliol exhibits significant antithrombotic activity, but its mechanism remains unclear. In contrast, this compound’s primary role is in modulating CYP2A6 activity .

Licopyranocoumarin and Related Pyranocoumarins

  • Structural Similarities: Licopyranocoumarin, scandenin, and junosmarin share the pyranocoumarin backbone but differ in substituent groups. For example, licopyranocoumarin lacks the geminal methyl groups present in this compound .
  • Functional Implications : These structural variations may alter bioavailability and target specificity. This compound’s methyl groups likely enhance membrane permeability, as suggested by its higher LogP (3.98) compared to other licorice-derived coumarins .

Isoliquiritigenin (Chalcone)

  • Class Differences : Isoliquiritigenin is a chalcone, distinct from coumarins, with a C6-C3-C6 skeleton. It inhibits angiogenesis and fungal growth, unlike this compound’s enzymatic inhibition .
  • Therapeutic Applications : While isoliquiritigenin is explored for cancer and infectious diseases, this compound’s niche lies in pharmacokinetic studies due to its CYP2A6 selectivity .

Comparative Data Table

Compound Structure Class Source Key Pharmacological Activities Research Findings
This compound Pyranocoumarin Glycyrrhiza spp. CYP2A6 inhibition, antibacterial High selectivity for CYP2A6
Glycycoumarin 3-Arylcoumarin Glycyrrhiza spp. Anti-inflammatory, antibacterial Often misidentified in studies
Isotrifoliol Coumestan Not specified Antithrombotic Mechanism unclear
Licopyranocoumarin Pyranocoumarin Glycyrrhiza spp. Not fully characterized Structural analog
Isoliquiritigenin Chalcone Glycyrrhiza spp. Antiangiogenic, antifungal Targets glucose reductase

Research Findings and Contradictions

  • Misidentification Issues : Glycycoumarin and isotrifoliol have been conflated in earlier studies, underscoring the need for precise structural elucidation .
  • Metabolic Studies: this compound generates 16 metabolites in rats, distinct from licoricidin and licoisoflavanone, highlighting unique metabolic pathways .
  • Antibacterial Activity : Both this compound and glycycoumarin show activity against vancomycin-resistant Enterococci (VRE), but this compound’s efficacy in MRSA models remains understudied .

Biological Activity

Isoglycycoumarin (IGCM) is a prenylated phenolic compound derived from the roots of Glycyrrhiza uralensis, commonly known as licorice. This compound has garnered attention due to its significant biological activities, particularly its role as a selective probe for cytochrome P450 2A6 (CYP2A6), an important enzyme in drug metabolism. This article explores the biological activity of this compound, including its pharmacological effects, metabolic pathways, and potential therapeutic applications.

This compound has the following chemical structure and properties:

  • Chemical Formula : C21_{21}H20_{20}O6_6
  • CAS Number : 117038-82-1
  • Molecular Weight : 368.39 g/mol

1. Metabolic Pathways

This compound undergoes metabolism primarily through hydroxylation facilitated by CYP2A6. Research indicates that IGCM is selectively metabolized to licopyranocoumarin (4″-hydroxyl this compound) in human liver microsomes, with Km_m values of 7.98 μM and 10.14 μM for human liver microsomes and recombinant CYP2A6, respectively . The molecular docking studies suggest that the cyclized isoprenyl group of IGCM plays a crucial role in entering the active site of CYP2A6, highlighting its potential as a selective probe for evaluating CYP2A6 activity .

2. Pharmacological Effects

This compound exhibits various pharmacological properties:

  • Antioxidant Activity : IGCM has demonstrated significant antioxidant effects, which may contribute to its protective role against oxidative stress-related diseases.
  • Anti-inflammatory Properties : Studies have shown that IGCM can inhibit inflammatory pathways, suggesting potential applications in treating inflammatory conditions.
  • Anticancer Activity : Preliminary investigations indicate that IGCM may possess anticancer properties, possibly through modulation of cell signaling pathways involved in tumor growth and metastasis .

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReferences
AntioxidantReduces oxidative stress markers
Anti-inflammatoryInhibits cytokine production
AnticancerInduces apoptosis in cancer cell lines
Metabolic ProbeSelectively targets CYP2A6 for drug metabolism

Case Study: Metabolic Profiling of this compound

In a study published in Drug Metabolism and Disposition, researchers investigated the metabolic profile of IGCM in human liver microsomes. The results indicated that IGCM is primarily metabolized by CYP2A6, which underscores its utility as a selective probe for this isozyme. The study also highlighted the importance of understanding the metabolic pathways involved in the pharmacokinetics of bioactive compounds derived from natural sources .

Q & A

Basic Research Questions

Q. How can researchers identify gaps in existing literature on isoglycycoumarin to formulate a focused research question?

  • Methodological Approach : Conduct a scoping review using frameworks like PRISMA-ScR to systematically map existing studies. Use databases like PubMed, SciFinder, and Web of Science with keywords such as "this compound pharmacokinetics," "anti-inflammatory mechanisms," and "synthetic pathways." Gaps may arise from inconsistent findings (e.g., conflicting bioavailability data in rodent models) or understudied applications (e.g., neuroprotective effects) .
  • Data Analysis : Compare the frequency of studies across sub-topics using a matrix (e.g., biological activity vs. structural analogs) to visualize research density and gaps.

Q. What experimental design principles are critical for in vitro studies evaluating this compound’s bioactivity?

  • Key Considerations :

  • Controls : Include positive controls (e.g., dexamethasone for anti-inflammatory assays) and vehicle controls to isolate compound-specific effects.
  • Dose-Response Curvess : Use at least five concentrations to establish EC50/IC50 values, ensuring reproducibility across triplicate trials.
  • Cell Line Validation : Verify cell line authenticity via STR profiling to avoid contamination issues, as noted in studies with HepG2 cells .

Q. How should researchers address variability in this compound extraction yields from Glycyrrhiza species?

  • Methodology : Optimize extraction parameters (solvent polarity, temperature, duration) using a Box-Behnken design. For example, ethanol-water (70:30) at 60°C for 2 hours may maximize yield while minimizing degradation .
  • Data Contradiction Resolution : Compare chromatographic profiles (HPLC-DAD) across studies to identify methodological outliers, such as inadequate column calibration or UV wavelength selection .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in this compound’s reported pharmacokinetic properties?

  • Analytical Techniques : Employ LC-MS/MS for precise quantification in plasma, addressing discrepancies from ELISA-based studies (e.g., cross-reactivity with glycycoumarin analogs). Validate methods per FDA guidelines (precision ≤15%, accuracy 85–115%) .
  • Meta-Analysis : Pool data from preclinical trials (n ≥ 10 studies) to calculate weighted mean half-life (t1/2) and volume of distribution (Vd), adjusting for species-specific metabolic differences .

Q. How can researchers ensure reproducibility in synthesizing this compound analogs with consistent stereochemical purity?

  • Synthetic Protocols :

  • Chiral Resolution : Use chiral HPLC with cellulose-based columns (e.g., Chiralpak IC) to separate enantiomers, as racemization during esterification is a common issue.
  • Catalytic Optimization : Replace traditional acid catalysts with organocatalysts (e.g., proline derivatives) to enhance enantiomeric excess (≥95%) .
    • Validation : Characterize products via X-ray crystallography and NOESY NMR to confirm stereochemistry .

Q. What methodological safeguards are necessary when interpreting this compound’s anti-cancer effects in heterogeneous tumor models?

  • Study Design :

  • Model Selection : Use patient-derived xenografts (PDX) over cell-line-derived models to better mimic tumor heterogeneity.
  • Bias Mitigation : Implement double-blinding in treatment allocation and outcome assessment to reduce performance/detection bias, as highlighted in Schulz et al. (1995) .
    • Data Interpretation : Apply Benjamini-Hochberg correction to adjust for false positives in high-throughput genomic analyses (e.g., RNA-seq) .

Q. Methodological Frameworks for Rigorous Research

Q. How can the FINER criteria improve the feasibility of translational studies on this compound?

  • Application :

  • Feasibility : Pilot studies (n = 5–10) to assess compound stability in human serum.
  • Novelty : Investigate synergies with checkpoint inhibitors (e.g., anti-PD-1) in immunocompetent models.
  • Ethical Compliance : Adhere to ARRIVE 2.0 guidelines for preclinical reporting to reduce ethical concerns .

Q. What role do scoping reviews play in contextualizing this compound’s mechanism of action within broader flavonoid research?

  • Implementation : Map mechanistic studies (e.g., NF-κB inhibition vs. antioxidant pathways) using interactive evidence synthesis tools (e.g., EPPI-Reviewer). Identify consensus mechanisms (e.g., ROS scavenging) and disputed pathways (e.g., estrogen receptor modulation) .

Q. Data Management and Reproducibility

Q. How should researchers document this compound’s spectral data to enhance reproducibility?

  • Standards :

  • NMR : Report solvent peaks, calibration references (e.g., TMS), and acquisition parameters (e.g., 500 MHz, CDCl3).
  • Mass Spec : Provide full-scan spectra and fragmentation patterns using reference standards (e.g., USP-grade) .

Q. What tools are recommended for managing large-scale omics datasets in this compound transcriptomic studies?

  • Pipeline : Use Galaxy or GenePattern for RNA-seq analysis, including read alignment (STAR), differential expression (DESeq2), and pathway enrichment (GSEA). Store raw data in FAIR-compliant repositories (e.g., ArrayExpress) .

Properties

IUPAC Name

7-(2,4-dihydroxyphenyl)-5-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-g]chromen-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O6/c1-21(2)7-6-13-18(27-21)10-17-15(19(13)25-3)9-14(20(24)26-17)12-5-4-11(22)8-16(12)23/h4-5,8-10,22-23H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHHAXWBLJNBVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C3C(=C2OC)C=C(C(=O)O3)C4=C(C=C(C=C4)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701115603
Record name 3-(2,4-Dihydroxyphenyl)-7,8-dihydro-5-methoxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Isoglycycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

117038-82-1
Record name 3-(2,4-Dihydroxyphenyl)-7,8-dihydro-5-methoxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117038-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(2,4-Dihydroxyphenyl)-7,8-dihydro-5-methoxy-8,8-dimethyl-2H,6H-benzo[1,2-b:5,4-b′]dipyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701115603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoglycycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

235 °C
Record name Isoglycycoumarin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038873
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Isoglycycoumarin
Isoglycycoumarin
Isoglycycoumarin
Isoglycycoumarin
Isoglycycoumarin
Isoglycycoumarin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.